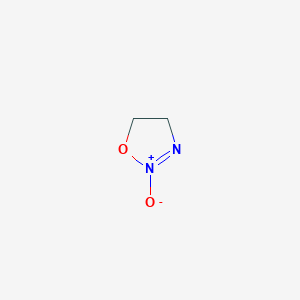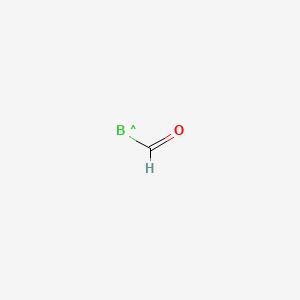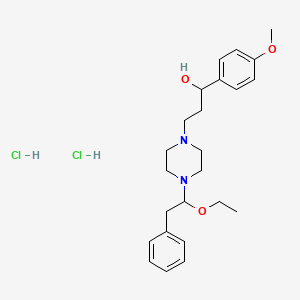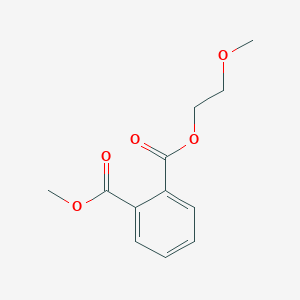
2-Methoxyethyl methyl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl methyl benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C12H14O5. It is primarily used as a plasticizer for cellulose acetate, providing durability and toughness to the film. This compound is also utilized in various applications such as enameled wire, high-strength varnish, adhesives, and laminate adhesives .
Vorbereitungsmethoden
The synthesis of 2-Methoxyethyl methyl benzene-1,2-dicarboxylate typically involves the esterification of ethylene glycol monomethyl ether with phthalic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction can also be carried out non-catalytically at high temperatures . Industrial production methods follow similar procedures, ensuring the compound’s purity and yield.
Analyse Chemischer Reaktionen
2-Methoxyethyl methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl methyl benzene-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl methyl benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modify the physical properties of materials by acting as a plasticizer, thereby influencing the flexibility and durability of the final product. The specific pathways involved depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Methoxyethyl methyl benzene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phthalate: This compound is also used as a plasticizer but has different physical and chemical properties, such as a higher molecular weight and different solubility characteristics.
Bis(2-methoxyethyl) phthalate: Similar in structure, this compound is used in similar applications but may have different reactivity and performance characteristics.
The uniqueness of this compound lies in its specific combination of properties, making it suitable for particular applications where other plasticizers may not perform as effectively.
Eigenschaften
CAS-Nummer |
36339-61-4 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-O-(2-methoxyethyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-15-7-8-17-12(14)10-6-4-3-5-9(10)11(13)16-2/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
DRYXMSSOAFCHRL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
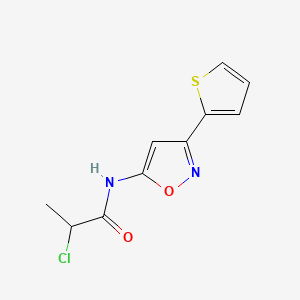
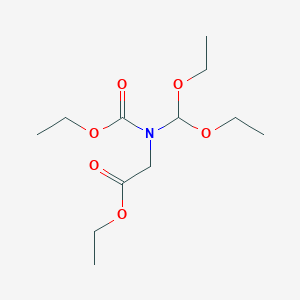

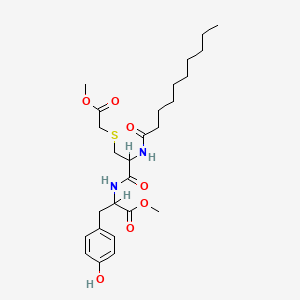

![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
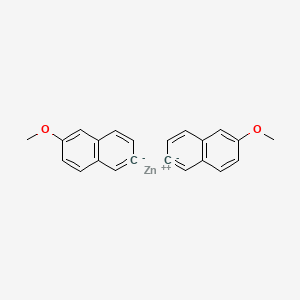
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
